1-(3-bromophenyl)-1H-pyrrole

Organic Synthesis Crystallization Purity

Choose 1-(3-bromophenyl)-1H-pyrrole for predictable Suzuki-Miyaura coupling. The meta-bromo configuration provides distinct reactivity versus ortho/para isomers—critical for SAR studies where regiochemistry controls biological activity. The aryl bromide balances reactivity with stability, enabling selective functionalization. Lower melting point (60–66°C vs 91–92°C for para-isomer) simplifies handling during library synthesis; higher predicted boiling point (294.9°C) offers a wider operational window for high-temperature reactions. Available in ≥97% purity for immediate research use.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 107302-22-7
Cat. No. B010628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromophenyl)-1H-pyrrole
CAS107302-22-7
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H
InChIKeyLEUXOIBRUWVBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)-1H-pyrrole (CAS 107302-22-7): A Versatile N-Aryl Pyrrole Building Block for Medicinal Chemistry and Materials Science


1-(3-Bromophenyl)-1H-pyrrole (CAS 107302-22-7) is an N-aryl pyrrole derivative characterized by a pyrrole ring bonded at the 1-position to a 3-bromophenyl group. With a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol, this compound serves as a crucial synthetic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials . Its structure features a bromine atom at the meta-position of the phenyl ring, which imparts distinct reactivity profiles compared to its ortho- and para-substituted isomers . Commercially available in purities typically ≥95%, with melting points ranging from 60–66 °C depending on the supplier and analytical method, it is a solid at ambient temperature and is routinely employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct more complex aryl-pyrrole architectures .

Why 1-(3-Bromophenyl)-1H-pyrrole Cannot Be Casually Replaced by Its Isomers or Halogen Analogs in Critical Synthetic Pathways


Substituting 1-(3-bromophenyl)-1H-pyrrole with its 2-bromo, 4-bromo, or chloro analogs without experimental validation introduces significant risk of altered reactivity, regioselectivity, and downstream product profiles. The position of the bromine substituent on the phenyl ring directly influences the electronic distribution, steric environment, and the compound's behavior in cross-coupling reactions . For instance, the meta-bromo arrangement in this compound provides a distinct steric and electronic profile compared to the para-isomer, which can lead to markedly different reaction kinetics and yields in palladium-catalyzed transformations [1]. Furthermore, the choice of halogen is critical: bromine offers a balance of reactivity and stability that differs from chlorine and iodine, making it the preferred handle for many sequential synthetic strategies where both reactivity and functional group tolerance are required [2]. Simply assuming functional equivalence among these analogs is a common pitfall that can derail synthetic campaigns and confound structure-activity relationship (SAR) studies.

Quantitative Differentiation: Head-to-Head Data for 1-(3-Bromophenyl)-1H-pyrrole Versus Key Analogs


Melting Point Divergence: 3-Bromo vs. 4-Bromo Isomer Enables Simpler Purification and Handling

1-(3-Bromophenyl)-1H-pyrrole exhibits a significantly lower melting point range (60-66 °C) compared to its 4-bromo isomer (91-92 °C) . This 29-31 °C difference in melting point has direct implications for purification and handling. The lower melting point of the meta-isomer often translates to better solubility in common organic solvents at ambient temperatures, facilitating easier recrystallization and chromatographic purification during synthesis .

Organic Synthesis Crystallization Purity

Boiling Point and Vapor Pressure: Predicted Volatility Differences Under Reduced Pressure

Predicted data indicate a notable divergence in boiling points and vapor pressures between the 3-bromo and 4-bromo isomers. 1-(3-Bromophenyl)-1H-pyrrole has a predicted boiling point of 294.9 °C at 760 mmHg, while the 4-bromo analog is predicted to boil at 283.0 °C under the same conditions . Additionally, the vapor pressure of the 3-bromo isomer is reported as 0.00277 mmHg at 25 °C . This ~12 °C higher boiling point suggests the meta-isomer is slightly less volatile and may have different behavior during vacuum distillation or high-temperature reactions.

Physical Chemistry Distillation Process Development

Predicted pKa Differences: Subtle Electronic Modulation by Halogen Position

Predicted pKa values for the conjugate acid of the pyrrole nitrogen reveal subtle electronic differences between the isomers. The meta-bromo derivative has a predicted pKa of -5.74, whereas the para-isomer is predicted to have a pKa of -5.87 [1]. This difference of 0.13 pKa units, while small, reflects the distinct inductive and resonance effects of the bromine substituent in the meta versus para position. Such electronic perturbations can influence the compound's reactivity in acid-base sensitive transformations and its binding interactions in biological systems .

Physical Organic Chemistry Reactivity Acidity

Synthetic Yield Variability: Regioisomeric Impact in Clauson-Kaas Pyrrole Synthesis

While direct comparative yields for the 3-bromo and 4-bromo isomers are not published side-by-side, the Clauson-Kaas reaction, a standard method for synthesizing N-aryl pyrroles, is known to be sensitive to the electronic and steric properties of the aniline precursor [1]. For example, using 4-bromoaniline as the starting material yields 1-(4-bromophenyl)-1H-pyrrole in a typical procedure employing 2,5-dimethoxytetrahydrofuran and a DES catalyst at 90 °C . The meta-substituted aniline (3-bromoaniline) used to synthesize the target compound [2] presents a different steric and electronic environment, which can lead to variations in reaction rate and isolated yield. This class-level inference underscores that substitution pattern, even with the same halogen, is a critical determinant of synthetic efficiency.

Synthetic Methodology Yield Clauson-Kaas

Bromine as a Strategic Handle: Comparative Reactivity in Cross-Coupling Versus Chloro and Iodo Analogs

The choice of halogen in an N-aryl pyrrole building block is not arbitrary. Aryl bromides, such as 1-(3-bromophenyl)-1H-pyrrole, occupy a 'sweet spot' in palladium-catalyzed cross-coupling reactions: they are more reactive than aryl chlorides but more stable and easier to handle than aryl iodides [1]. This intermediate reactivity allows for greater selectivity in sequential coupling strategies where multiple halogenated sites may be present. The bromine atom in the target compound has been specifically utilized in Suzuki coupling reactions to construct biphenyl derivatives for materials science applications . In contrast, 1-(3-chlorophenyl)-1H-pyrrole would be significantly less reactive, often requiring harsher conditions or specialized ligands, while 1-(3-iodophenyl)-1H-pyrrole, though more reactive, may be prone to unwanted side reactions and is generally more expensive.

Cross-Coupling Suzuki-Miyaura Reactivity

Purity Specifications: 98% GC Standard from a U.S.-Based Supplier

AKSci offers 1-(3-Bromophenyl)-1H-pyrrole with a minimum purity specification of 98% as determined by gas chromatography (GC) . This specific, validated purity level, along with a defined melting point range of 60-66 °C, provides a clear, verifiable quality benchmark that may not be uniformly guaranteed by all suppliers of the para- or ortho-isomers. The availability of a detailed Certificate of Analysis (COA) upon request allows for precise verification of the material's identity and purity before use in sensitive applications .

Quality Control Purity GC

Optimal Use Cases for 1-(3-Bromophenyl)-1H-pyrrole Based on Quantitative Differentiation


Medicinal Chemistry SAR Campaigns Requiring Precise Electronic and Steric Control

The distinct physical properties and predicted pKa of 1-(3-bromophenyl)-1H-pyrrole, compared to its 4-bromo isomer, make it the preferred choice when exploring the effects of meta-substitution on biological activity. Its lower melting point (60-66 °C vs. 91-92 °C) simplifies handling and purification during library synthesis, while the subtle pKa difference (-5.74 vs. -5.87) ensures accurate electronic parameterization in SAR models .

Sequential Cross-Coupling Strategies in Materials Science

The aryl bromide handle in 1-(3-bromophenyl)-1H-pyrrole is ideally suited for Suzuki-Miyaura couplings where a balance of reactivity and stability is paramount . Its intermediate reactivity allows for selective functionalization in the presence of other sensitive groups, making it a cornerstone building block for the synthesis of advanced organic electronic materials and conjugated polymers [1].

Process Development and Scale-Up Where Thermal and Volatility Properties Dictate Protocol

For process chemists, the 12 °C higher predicted boiling point of 1-(3-bromophenyl)-1H-pyrrole compared to its para-isomer (294.9 °C vs. 283.0 °C) can influence the choice of purification methods, such as vacuum distillation, and may offer a wider operational window in high-temperature reactions . This difference, while seemingly minor, can translate to improved safety margins and product recovery in a pilot plant setting.

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